molecular formula C11H12N2O4 B8300711 7-Nitro-1,2,3,4-tetrahydroisoquinoline-1-acetic acid

7-Nitro-1,2,3,4-tetrahydroisoquinoline-1-acetic acid

Cat. No. B8300711
M. Wt: 236.22 g/mol
InChI Key: YENALMPNAGTOHY-UHFFFAOYSA-N
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Patent
US06140322

Procedure details

A suspension of 7-nitro-3,4-dihydroisoquinoline (10.0 g, 56.1 mmol) and malonic acid (11.7 g, 112 mmol) in acetic acid (55 ml) was heated at 120° C. for 0.5 h. Upon cooling, the solvent was concentrated to give a red oil which was taken up in aqueous ethanol (50 ml of 75%). After crystallization had occurred, the solvent was cooled to 0° C. and the product collected. The title compound was isolated as a tan solid (10.9 g, 81%), m.p. 264-5° C. (dec.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][N:10]=[CH:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].C(O)(=O)[CH2:15][C:16]([OH:18])=[O:17]>C(O)(=O)C.C(O)C>[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][NH:10][CH:11]2[CH2:15][C:16]([OH:18])=[O:17])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCN=CC2=C1
Name
Quantity
11.7 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
CUSTOM
Type
CUSTOM
Details
to give a red oil which
CUSTOM
Type
CUSTOM
Details
After crystallization
TEMPERATURE
Type
TEMPERATURE
Details
the solvent was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the product collected

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCNC(C2=C1)CC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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